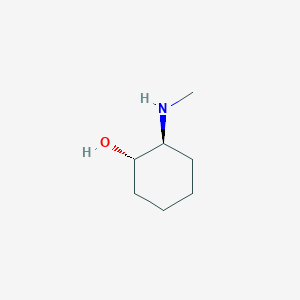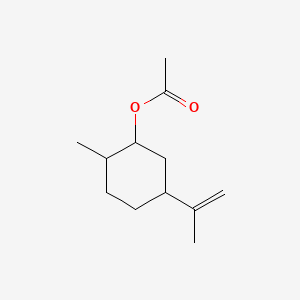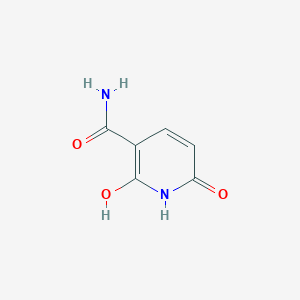
Maleamide
Overview
Description
Maleamide is a chemical compound with the formula C₄H₃NO₂. It is an unsaturated imide and an important building block in organic synthesis. The name “this compound” is derived from maleic acid and imide, indicating the presence of the -C(O)NHC(O)- functional group. This compound and its derivatives are widely used in various fields due to their unique chemical properties.
Mechanism of Action
Target of Action
Maleamide, specifically N-Ethylmaleimide, is a sulfhydryl reagent that is widely used in experimental biochemical studies . It primarily targets cysteine residues in proteins and peptides . The primary target of this compound is the thiol group found on cysteine residues .
Mode of Action
The mode of action of this compound involves the reaction between a thiol and a maleimide to generate a thiosuccinimide product . This reaction is known as the thiol-Michael addition . The high reactivity of the olefin in this compound is due primarily to the ring strain arising from the bond angle distortion and the positioning of the carbonyl groups in the cis-conformation .
Biochemical Pathways
This compound derivatives are known to exhibit various types of biological activity. Certain Maleamides have been identified as highly active inhibitors of various enzymes, such as protein kinases that play a key role in intracellular signaling pathways in all living organisms, including humans . The basic function of protein kinases involves phosphate group transfer from an ATP molecule to a serine, threonine, or tyrosine hydroxy group in a target protein .
Pharmacokinetics
It is known that the linker design, such as the use of this compound, impacts the pharmacokinetics of antibody-drug conjugates . The linker design plays a critical role in modulating the stability of the compound in the systemic circulation and the efficiency of payload release in the tumors, which thus affects the pharmacokinetic, efficacy, and toxicity profiles .
Result of Action
The result of the action of this compound is the formation of a stable thiosuccinimide product . This product is formed due to the reaction between a free thiol and a maleimide . The reaction is virtually irreversible, forming a strong carbon-sulfur bond .
Action Environment
The action of this compound is influenced by the pH of the environment. At pH 7.0, the reaction rate of this compound with thiols is about 1,000 times faster than the reaction rate of this compound with amines . Above ph 75, free primary amines react competitively with thiols at the this compound C=C bond .
Biochemical Analysis
Biochemical Properties
Maleamide chemistry is widely used in the site-selective modification of proteins . The reaction with thiols ensures high yields of the desired conjugates are generated rapidly while minimizing competing side-reactions .
Cellular Effects
The cellular effects of this compound are primarily observed through its interaction with proteins. It is used in the site-selective modification of proteins, which can have a significant impact on cell function .
Molecular Mechanism
This compound exerts its effects at the molecular level through its reaction with thiols. This reaction generates succinimides that are unstable over prolonged time in vivo, undergoing retro-conjugate additions and subsequent trapping with endogenous thiols such as glutathione .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time. The succinimides generated by the reaction of this compound with thiols must be hydrolyzed post-conjugation, which can lead to a reduction in the yield of the conjugates .
Metabolic Pathways
This compound is involved in the metabolic pathways related to protein modification. It reacts with thiols in proteins, leading to the formation of succinimides .
Preparation Methods
Synthetic Routes and Reaction Conditions: Maleamide can be synthesized from maleic anhydride by treatment with amines followed by dehydration. The general reaction involves the following steps:
Reaction with Amines: Maleic anhydride reacts with primary amines to form maleamic acid.
Dehydration: The maleamic acid is then dehydrated to form this compound.
Industrial Production Methods: Industrial production of this compound typically involves the use of maleic anhydride and ammonia or primary amines under controlled conditions to ensure high yield and purity. The reaction is usually carried out in a solvent such as toluene or xylene, and the product is purified by recrystallization.
Types of Reactions:
Addition Reactions: this compound undergoes addition reactions across its double bond. This includes Michael additions and Diels-Alder reactions.
Substitution Reactions: this compound can participate in substitution reactions, particularly nucleophilic substitutions.
Oxidation and Reduction: this compound can be oxidized or reduced under specific conditions, although these reactions are less common.
Common Reagents and Conditions:
Michael Addition: Typically involves thiols or amines as nucleophiles, with the reaction occurring at pH 6.5-7.5.
Diels-Alder Reaction: Involves dienes and is usually carried out at elevated temperatures.
Substitution Reactions: Common reagents include halogens and other electrophiles.
Major Products:
Thiosuccinimide: Formed from the reaction of this compound with thiols.
Cycloadducts: Formed from Diels-Alder reactions with dienes.
Scientific Research Applications
Maleamide and its derivatives have a wide range of applications in scientific research:
Chemistry: Used as building blocks in organic synthesis and as crosslinking agents in polymer chemistry.
Biology: Employed in bioconjugation techniques to label proteins and other biomolecules.
Medicine: Utilized in the development of targeted therapeutics and drug delivery systems.
Industry: Used in the production of high-performance materials, such as adhesives and coatings.
Comparison with Similar Compounds
Maleamide is similar to other compounds containing the maleimide functional group, such as:
N-Ethylmaleimide: Used as a reagent to modify cysteine residues in proteins.
Maleic Anhydride: A precursor to this compound and other maleimide derivatives.
Bismaleimides: Used as crosslinking agents in polymer chemistry.
Uniqueness: this compound’s unique reactivity with thiols and amines, combined with its stability and versatility, makes it a valuable compound in both research and industrial applications. Its ability to form stable conjugates with biomolecules sets it apart from other similar compounds.
Properties
IUPAC Name |
(Z)-but-2-enediamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H6N2O2/c5-3(7)1-2-4(6)8/h1-2H,(H2,5,7)(H2,6,8)/b2-1- | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BSSNZUFKXJJCBG-UPHRSURJSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=CC(=O)N)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C(=C\C(=O)N)\C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H6N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID901318651 | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.10 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
928-01-8, 10453-67-5 | |
| Record name | Maleamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=928-01-8 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Maleamide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000928018 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Maleamide | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=42838 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Maleamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID901318651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.972 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Maleamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.













![[3-(Trifluoromethoxy)phenyl]hydrazine](/img/structure/B1587898.png)


